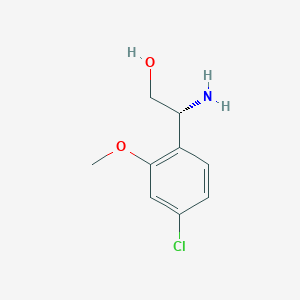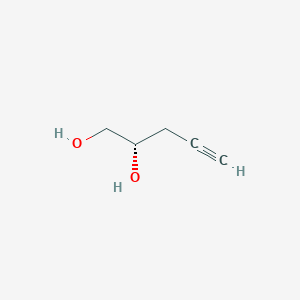
(2S)-pent-4-yne-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-pent-4-yne-1,2-diol is an organic compound with the molecular formula C5H8O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) on the second carbon and a triple bond between the fourth and fifth carbons in the pentane chain. The (2S) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-pent-4-yne-1,2-diol can be achieved through various methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a propargylic ketone, using chiral catalysts. For example, the reduction of 4-pentyn-2-one using a chiral catalyst like ®-BINAP-RuCl2 can yield this compound with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric reduction processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to ensure consistent production. The use of environmentally friendly solvents and reagents is also a key consideration in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-pent-4-yne-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Hydrogenation can be performed using catalysts like Pd/C (palladium on carbon) under hydrogen gas.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like NaOH (sodium hydroxide).
Major Products
Oxidation: Oxidation of this compound can yield 4-pentyn-2-one or 4-pentynal.
Reduction: Reduction can produce (2S)-pent-4-ene-1,2-diol or (2S)-pentane-1,2-diol.
Substitution: Substitution reactions can lead to various derivatives, depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(2S)-pent-4-yne-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science .
Wirkmechanismus
The mechanism of action of (2S)-pent-4-yne-1,2-diol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit key enzymes in microbial metabolism. In cancer research, it may exert effects by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-pent-4-yne-1,2-diol: The enantiomer of (2S)-pent-4-yne-1,2-diol, with similar chemical properties but different biological activities.
(2S)-pent-4-ene-1,2-diol: A reduced form with a double bond instead of a triple bond.
(2S)-pentane-1,2-diol: A fully saturated analog with single bonds only .
Uniqueness
This compound is unique due to its triple bond and chiral center, which confer distinct reactivity and selectivity in chemical reactions. Its ability to undergo a wide range of transformations makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C5H8O2 |
|---|---|
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
(2S)-pent-4-yne-1,2-diol |
InChI |
InChI=1S/C5H8O2/c1-2-3-5(7)4-6/h1,5-7H,3-4H2/t5-/m0/s1 |
InChI-Schlüssel |
AITIYGVGTCTFFC-YFKPBYRVSA-N |
Isomerische SMILES |
C#CC[C@@H](CO)O |
Kanonische SMILES |
C#CCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



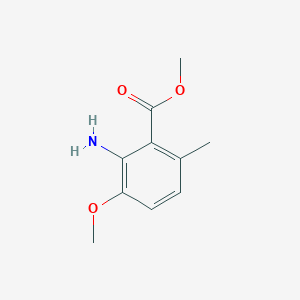
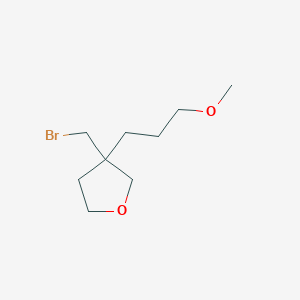
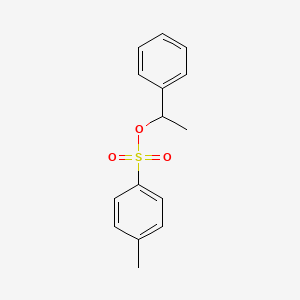
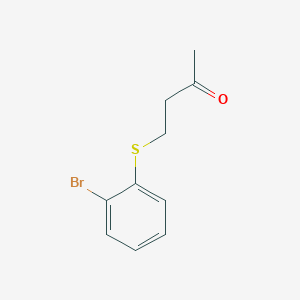

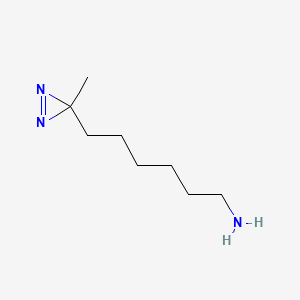
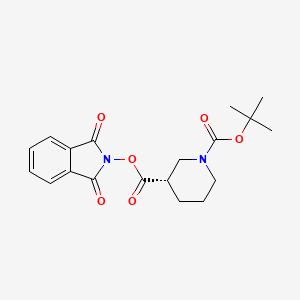
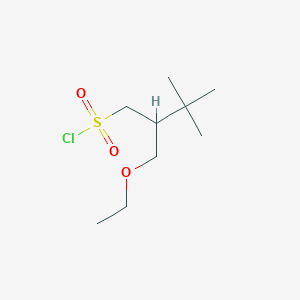
![3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566996.png)
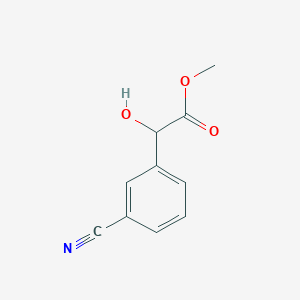
![Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate](/img/structure/B13567005.png)

